N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanylidene Group:
Attachment of the Acetamide Group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Diethylaminopropyl Group: This step involves the reaction of the intermediate with 3-(diethylamino)propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for halogenation), alkyl halides (for alkylation), and acyl chlorides (for acylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-(diethylamino)propyl]-2-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide: Similar structure but lacks the sulfanylidene group.
N-[3-(diethylamino)propyl]-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)acetamide: Similar structure but contains a thioxo group instead of a sulfanylidene group.
Uniqueness
N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is unique due to the presence of the sulfanylidene group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in drug design and other applications to achieve specific desired effects.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-20(4-2)11-7-10-18-15(22)12-21-16(23)13-8-5-6-9-14(13)19-17(21)24/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,22)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNDIBXGCRJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.